N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
Overview
Description
N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide typically involves the reaction of 2,3-dichloroaniline with 4-methoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or alcohols under appropriate conditions.
Scientific Research Applications
N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide can be compared with other thiourea derivatives, such as:
- N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
- N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-iodo-4-methylbenzamide
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide .
These compounds share similar structural features but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)carbamothioyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-21-10-7-5-9(6-8-10)14(20)19-15(22)18-12-4-2-3-11(16)13(12)17/h2-8H,1H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQOFQIQIXYYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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